3-Amino-N-(4-nitrophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide
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Overview
Description
Reagents: 4-nitroaniline.
Conditions: Coupling reactions using reagents like EDCI or DCC in the presence of catalysts such as DMAP.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(4-nitrophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide typically involves multi-step organic reactions
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Formation of the Thieno[3,2-e]pyridine Core
Starting Materials: Thiophene derivatives and pyridine derivatives.
Reaction Conditions: Cyclization reactions often involve heating with catalysts such as Lewis acids (e.g., AlCl3) or bases (e.g., K2CO3) in solvents like toluene or DMF.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like KMnO4 or H2O2.
Products: Oxidized derivatives, potentially altering the amino or thieno groups.
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Reduction
Reagents: Reducing agents such as NaBH4 or LiAlH4.
Products: Reduced forms, possibly affecting the nitro group to form amines.
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Substitution
Reagents: Halogenating agents or nucleophiles.
Products: Substituted derivatives, modifying the aromatic rings or the amino group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenating agents like NBS in CCl4.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with metals that can catalyze various organic reactions.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Biological Probes: Used in the development of probes for imaging or studying biological processes.
Industry
Dyes and Pigments: The compound’s aromatic structure and functional groups make it suitable for use in the synthesis of dyes and pigments.
Polymers: Can be incorporated into polymer backbones to impart specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 3-Amino-N-(4-nitrophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide exerts its effects depends on its interaction with molecular targets. These interactions can involve:
Binding to Enzymes: Inhibiting or activating enzymatic activity by binding to the active site or allosteric sites.
Receptor Modulation: Acting as an agonist or antagonist at receptor sites, influencing signal transduction pathways.
DNA Intercalation: Inserting between DNA base pairs, potentially affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-N-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide
- 3-Amino-N-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide
- 3-Amino-N-(2-naphthyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide
Uniqueness
The uniqueness of 3-Amino-N-(4-nitrophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Its nitrophenyl group, in particular, can participate in unique electronic interactions and redox reactions, setting it apart from similar compounds.
Properties
Molecular Formula |
C19H18N4O3S |
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Molecular Weight |
382.4 g/mol |
IUPAC Name |
6-amino-N-(4-nitrophenyl)-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1,3(7),5,8-tetraene-5-carboxamide |
InChI |
InChI=1S/C19H18N4O3S/c20-16-14-10-11-4-2-1-3-5-15(11)22-19(14)27-17(16)18(24)21-12-6-8-13(9-7-12)23(25)26/h6-10H,1-5,20H2,(H,21,24) |
InChI Key |
KBKADNMDGVPMHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC3=C(N=C2CC1)SC(=C3N)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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